

Lack of Direct Comparative Data for 3,5-Dimethyl-4-heptanol Isomers

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Compound of Interest

Compound Name: **3,5-Dimethyl-4-heptanol**

Cat. No.: **B092936**

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A comprehensive search of publicly available scientific literature and chemical databases has revealed no direct comparative studies on the efficacy of the different stereoisomers of **3,5-Dimethyl-4-heptanol**. While information on the chemical and physical properties of **3,5-Dimethyl-4-heptanol** and some of its individual isomers is available, experimental data detailing their relative biological or chemical efficacies is currently absent.

To provide a relevant and informative guide for researchers, scientists, and drug development professionals, this document will present a comparative analysis of a closely related and well-studied compound: 4-methyl-3-heptanol. The principles of stereoisomer-differentiated efficacy observed in 4-methyl-3-heptanol serve as a strong predictive model for the expected behavior of **3,5-Dimethyl-4-heptanol** isomers. The methodologies and data presentation formats used here can be directly adapted for future studies on **3,5-Dimethyl-4-heptanol**.

Case Study: Efficacy of 4-Methyl-3-heptanol Stereoisomers

The biological activity of the four stereoisomers of 4-methyl-3-heptanol has been extensively studied, particularly in the context of insect chemical ecology. These isomers serve as aggregation pheromones for the almond bark beetle, *Scolytus amygdali*. The efficacy of these isomers is highly dependent on their specific stereochemistry, with some isomers acting as attractants while others are inhibitory.

Data Presentation: Comparative Biological Activity of 4-Methyl-3-heptanol Stereoisomers

The following table summarizes the biological activity of the four stereoisomers of 4-methyl-3-heptanol in field tests with the almond bark beetle. The activity was measured by the number of beetles captured in traps baited with each isomer in combination with a synergist, (3S,4S)-4-methyl-3-hexanol.

Stereoisomer	Chemical Structure	Biological Activity (Beetle Attraction)	Remarks
(3S,4S)-4-methyl-3-heptanol		Attractant	Main component of the aggregation pheromone. [1] [2]
(3R,4S)-4-methyl-3-heptanol		Inhibitory	Reduces the attraction to the (3S,4S) isomer. [1] [2]
(3R,4R)-4-methyl-3-heptanol		Inhibitory	Reduces the attraction to the (3S,4S) isomer. [1] [2]
(3S,4R)-4-methyl-3-heptanol		Inactive	No significant effect on beetle attraction.

Note: The chemical structures are 2D representations and do not fully convey the 3D stereochemistry.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative study of 4-methyl-3-heptanol isomers. These protocols can be adapted for the study of **3,5-Dimethyl-4-heptanol** isomers.

Synthesis of 4-Methyl-3-heptanol Stereoisomers

A stereoselective synthesis is crucial for obtaining pure isomers for biological testing. A common approach involves the following key steps:

- Preparation of Chiral Ketones: Synthesis of chiral 4-methyl-3-heptanones using SAMP (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine and RAMP (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine as chiral auxiliaries.
- Reduction to Alcohols: Reduction of the chiral ketones to the corresponding alcohols. This step often results in a mixture of diastereomers.
- Stereospecific Transesterification: Separation of the diastereomeric alcohols using lipase-catalyzed transesterification with vinyl acetate. Lipase AK is a commonly used enzyme for this purpose.[\[1\]](#)[\[2\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to determine the purity and confirm the structure of the synthesized isomers.

- Column: A chiral column, such as Lipodex-G γ -cyclodextrin, is used to separate the stereoisomers.
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial temperature of 55°C held for 10 minutes, followed by a ramp of 2°C/min to 100°C.

- Mass Spectrometry: Electron ionization (EI) at 70 eV.

Field Bioassays

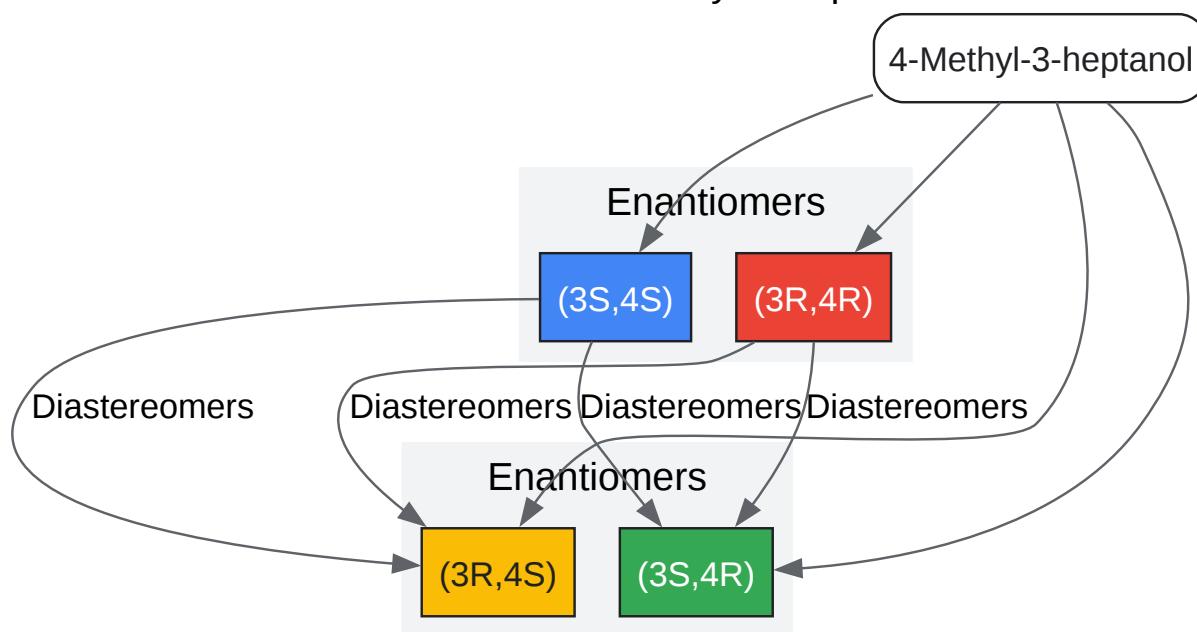
Field bioassays are conducted to determine the behavioral response of the target organism to the different isomers.

- Trap Type: Funnel traps are commonly used for bark beetles.
- Baiting: Traps are baited with a controlled-release formulation of the individual stereoisomers, both alone and in combination with any known synergists. A control trap baited with only the solvent (e.g., hexane) is also included.
- Experimental Design: A randomized complete block design is typically used, with multiple replicates of each treatment.
- Data Collection: The number of captured insects in each trap is recorded at regular intervals.
- Statistical Analysis: The data is analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatments.[\[1\]](#)[\[2\]](#)

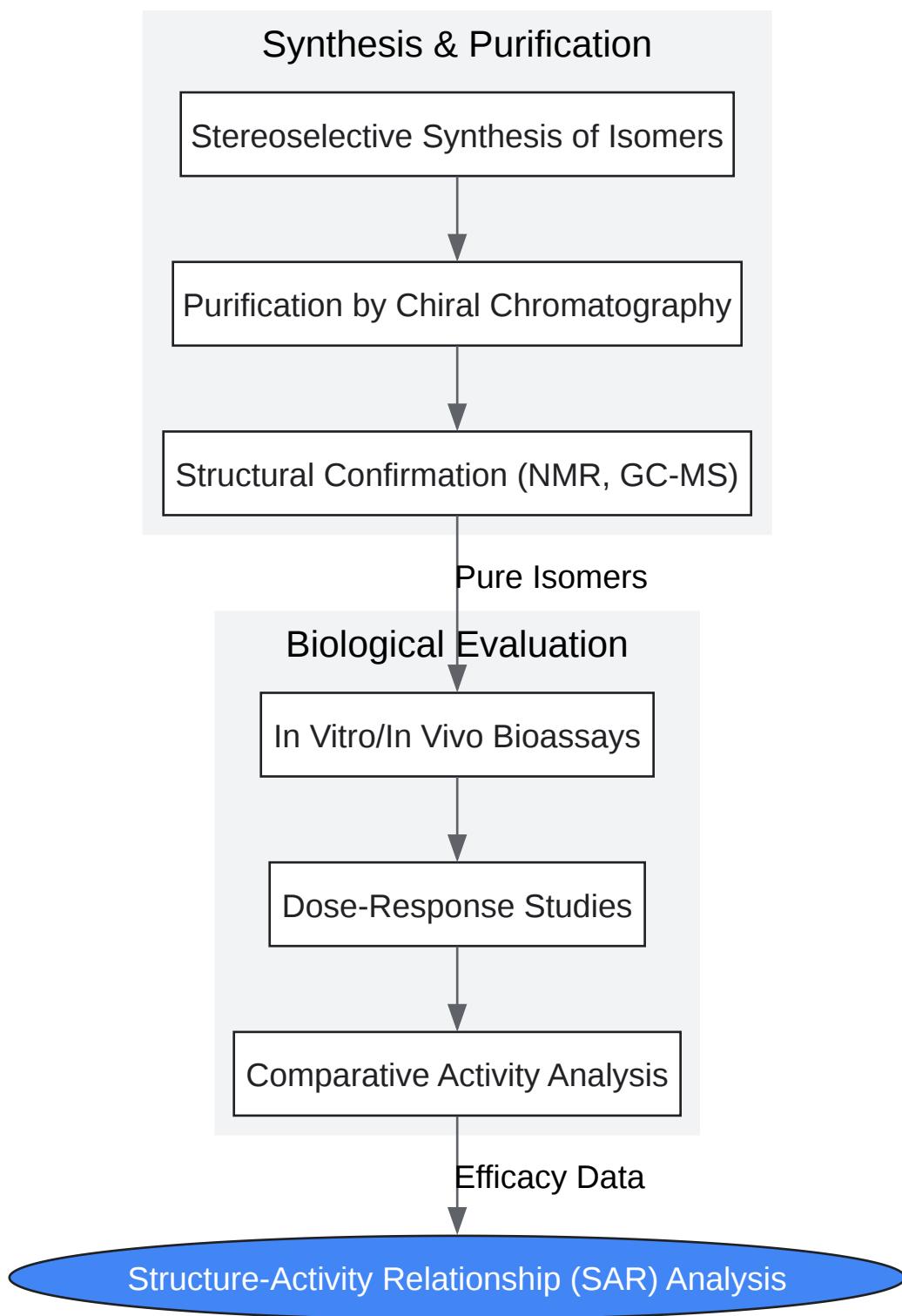
Mandatory Visualizations

Stereoisomers of 4-Methyl-3-heptanol

Stereoisomers of 4-Methyl-3-heptanol



Workflow for Isomer Efficacy Comparison

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References

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